molecular formula C15H16N4O2S B12509128 3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12509128
M. Wt: 316.4 g/mol
InChI Key: QDSSUTQGUZFYAH-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a triazole ring fused to a pyridine ring, with an ethyl group at the 3-position, a 4-methylphenyl group at the N-position, and a sulfonamide group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistent quality and yield on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cysteine proteases, which are crucial for the survival of certain pathogens . It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group and the sulfonamide moiety at the 8-position provides unique properties that can be exploited in various applications.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-3-14-16-17-15-13(5-4-10-19(14)15)22(20,21)18-12-8-6-11(2)7-9-12/h4-10,18H,3H2,1-2H3

InChI Key

QDSSUTQGUZFYAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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